ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate
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Overview
Description
Indole derivatives, which this compound is, are a significant class of organic compounds known for their wide range of biological activities . They consist of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution . The specific reactions that “ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate” can undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Indole itself is a crystalline, colorless substance with a specific odor .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(1H-indol-3-yl)butanoate serves as a key intermediate in the synthesis of novel indole-based hybrid oxadiazole scaffolds. These scaffolds exhibit potent urease inhibitory potential, indicating their potential therapeutic value in drug design (Nazir et al., 2018).
The compound and its derivatives display varying fluorescence properties, depending on the solvent used. This characteristic is significant for potential applications in bio- or analytical sensors and optoelectronic devices (Krzyżak et al., 2015).
In a study, ethyl 4-(1H-indol-3-yl)butanoate was synthesized and utilized for developing functionalized tetrahydropyridines, suggesting its utility in diverse synthetic pathways (Zhu et al., 2003).
Biological Activities and Applications
Some derivatives of ethyl 4-(1H-indol-3-yl)butanoate demonstrated antimycobacterial activity, making them potential candidates for developing new anti-tuberculosis drugs (Raju et al., 2010).
Bi-heterocyclic benzamides, synthesized using ethyl 4-(1H-indol-3-yl)butanoate, were identified as potent inhibitors of alkaline phosphatase. These findings suggest their relevance in medical research, particularly in the context of bone and dental health (Abbasi et al., 2019).
A novel dipeptide derivative incorporating this compound was synthesized and radiolabeled for potential use in brain imaging, highlighting its application in diagnostic radiology (Abdel-Ghany et al., 2013).
Mechanism of Action
Target of Action
Ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These compounds can influence a variety of pathways, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, reflecting the broad range of biological activities associated with indole derivatives . These effects can include antiviral activity, anti-inflammatory responses, anticancer effects, and more .
Future Directions
Properties
IUPAC Name |
ethyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-18(23)8-5-6-14-15-12-13(20)9-10-16(15)22-19(14)17-7-3-4-11-21-17/h3-4,7,9-12,22H,2,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJFPOINTUJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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